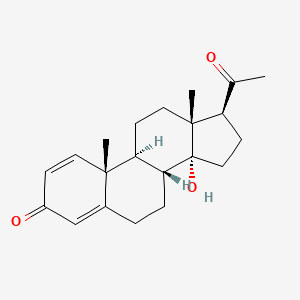

14-Hydroxypregna-1,4-diene-3,20-dione

Beschreibung

Eigenschaften

CAS-Nummer |

97055-11-3 |

|---|---|

Molekularformel |

C21H28O3 |

Molekulargewicht |

328.4 g/mol |

IUPAC-Name |

(8R,9S,10R,13R,14R,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-7,8,9,11,12,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-13(22)16-8-11-21(24)18-5-4-14-12-15(23)6-9-19(14,2)17(18)7-10-20(16,21)3/h6,9,12,16-18,24H,4-5,7-8,10-11H2,1-3H3/t16-,17+,18-,19+,20-,21-/m1/s1 |

InChI-Schlüssel |

NEJRQZFTRAYLHK-JRBOJVLQSA-N |

SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O |

Isomerische SMILES |

CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |

Kanonische SMILES |

CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O |

Synonyme |

14-hydroxypregna-1,4-diene-3,20-dione 14-OH-PDD |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and pharmacological differences between 14-Hydroxypregna-1,4-diene-3,20-dione and related compounds derived from the evidence:

Key Structural and Functional Insights :

Fluorine Substitution :

- Fluorometholone (9-fluoro) exhibits localized anti-inflammatory activity in ocular tissues due to reduced systemic absorption .

- The 6α-fluoro derivative () demonstrates enhanced receptor binding affinity, though its clinical relevance remains under investigation .

Hydroxyl and Ester Modifications :

- The 21-acetate group in 1-Dehydrocorticosterone 21-acetate () increases lipophilicity, favoring research applications over therapeutic use .

- Prednisone’s 11β-hydroxyl group is critical for glucocorticoid receptor activation, while its 17,21-dihydroxy configuration aids in metabolic stability .

Cyclic Acetal Derivatives :

- Compounds with 16α,17α-isopropylidene groups () show prolonged half-lives due to steric hindrance against enzymatic degradation .

Prodrug Design: The 21-succinate modification () enhances water solubility, enabling intravenous administration in systemic therapies .

Research and Clinical Implications

Key considerations include:

- Position-Specific Activity : Hydroxyl or fluorine at C9, C11, or C16 correlates with tissue selectivity (e.g., ocular vs. systemic) .

- Metabolic Stability : Cyclic acetals (16,17-isopropylidene) or ester prodrugs (21-succinate) improve pharmacokinetic profiles .

Further studies are required to elucidate the pharmacological profile of this compound, particularly its C14 hydroxyl’s role in receptor interaction and metabolic pathways.

Q & A

Q. What are the established synthesis pathways for 14-Hydroxypregna-1,4-diene-3,20-dione, and how are they validated?

The compound is synthesized via biotransformation using microbial systems or chemical synthesis involving selective oxidation and hydroxylation of precursor steroids. Validation includes spectral characterization (e.g., NMR, IR, and mass spectrometry) to confirm structural integrity. For instance, key spectral peaks such as carbonyl (C3/C20) and hydroxyl (C14) groups are critical for identification . Reaction intermediates should be monitored using HPLC to ensure pathway fidelity.

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemical configurations. For example, torsion angles and bond lengths between C1-C4 and C14-OH groups are measured to confirm the 1,4-diene and 14-hydroxyl moieties. Complementary techniques like 2D NMR (e.g., COSY, NOESY) validate spatial arrangements, particularly for stereocenters at C14 and C20 .

Q. What analytical methods ensure purity and stability of the compound during storage?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 240 nm for conjugated dienes) is used to assess purity (>98%). Stability studies involve accelerated degradation tests under varying pH, temperature, and light exposure, with quantification via UV-spectrophotometry or LC-MS . Storage at -20°C in inert atmospheres (argon) minimizes oxidation .

Advanced Research Questions

Q. How can researchers investigate the compound’s interaction with androgen receptors, and what methodological pitfalls should be avoided?

Use radioligand binding assays with tritiated testosterone as a competitor to measure receptor affinity (Kd). Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, focusing on hydrogen bonding with AR-LBD residues (e.g., Asn705, Gln711). Avoid overinterpretation of in vitro data without in vivo validation, as cell-line-specific expression levels may skew results .

Q. How can contradictory data on receptor affinity across studies be resolved?

Conduct meta-analysis with stratification by experimental variables (e.g., cell type, ligand concentration). Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) under standardized conditions. Contradictions often arise from differences in receptor isoforms or assay temperatures, which require explicit documentation .

Q. What statistical experimental designs optimize synthesis yield while minimizing resource use?

Full factorial design (e.g., 2<sup>3</sup> design) evaluates critical factors like temperature, pH, and substrate concentration. Response Surface Methodology (RSM) identifies optimal conditions, while ANOVA quantifies factor significance. For example, a 15% yield increase was achieved by optimizing microbial biotransformation at pH 7.2 and 30°C .

Q. How can computational methods accelerate the design of novel derivatives with enhanced bioactivity?

Combine quantum chemical calculations (e.g., DFT for reaction energetics) with machine learning to predict substituent effects on receptor binding. ICReDD’s workflow integrates computed reaction pathways (e.g., Gibbs free energy barriers for hydroxylation) with robotic screening to prioritize derivatives for synthesis .

Q. What methodologies assess the stereochemical impact of C14 hydroxylation on bioactivity?

Chiral chromatography separates enantiomers, followed by cell-based assays (e.g., luciferase reporter systems) to compare transcriptional activation. Molecular dynamics simulations (e.g., GROMACS) analyze hydrogen-bonding stability between the 14-OH group and AR residues over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.